molecular formula C7H5BiO3+2 B098348 Salicylic acid, bismuth(3+) salt CAS No. 15414-77-4

Salicylic acid, bismuth(3+) salt

Katalognummer: B098348
CAS-Nummer: 15414-77-4
Molekulargewicht: 346.09 g/mol
InChI-Schlüssel: ATYLKIGDUJYDNL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salicylic acid, bismuth(3+) salt, commonly known as bismuth subsalicylate (BSS), is a coordination complex with the chemical formula C₇H₅BiO₄ (CAS No. 14882-18-9) . It is a basic bismuth salt of salicylic acid, containing ≥56.0% bismuth (Bi) and ≥36.5% total salicylates by dried weight . BSS is synthesized by reacting bismuth(III) oxide with salicylic acid in aqueous media under controlled heating (140°C for 3 hours) . Industrially, it is produced as a white, odorless powder with minimal solubility in water, ensuring localized action in the gastrointestinal tract .

Applications:
BSS is the active ingredient in anti-diarrheal medications (e.g., Pepto-Bismol, Kaopectate). Its mechanism involves hydrolysis in the stomach to release salicylic acid (absorbed systemically for anti-inflammatory effects) and insoluble bismuth salts, which coat the gastrointestinal mucosa, exerting antimicrobial and antacid properties . Unlike other salicylates, BSS is minimally absorbed (<1% bismuth), reducing systemic toxicity .

Vorbereitungsmethoden

Laboratory-Scale Synthesis of Bismuth Subsalicylate

Direct Reaction of Bismuth Oxide and Salicylic Acid

The most widely documented laboratory method involves the direct reaction of bismuth(III) oxide (Bi₂O₃) with salicylic acid (C₇H₆O₃) in aqueous media. A representative procedure from PMC specifies combining 72 mg of bismuth(III) oxide (99.999% purity) and 128 mg of salicylic acid in 3 mL of deionized water. The mixture is heated to 140°C under vigorous stirring (800 rpm) for 3 hours, followed by hot-water washing and ambient drying. This method achieves near-quantitative conversion, as confirmed by X-ray diffraction analysis .

Critical parameters include:

  • Temperature : Reactions below 100°C result in incomplete dissolution of bismuth oxide, while temperatures exceeding 150°C promote side reactions, such as bismuth oxychloride formation .

  • Stoichiometry : A 1:2 molar ratio of Bi₂O₃ to salicylic acid ensures complete consumption of the bismuth precursor. Excess salicylic acid (5–30% above stoichiometric requirements) is often used to compensate for volatilization losses .

Industrial Preparation Methods

Particle Size Optimization for Reactivity Enhancement

Industrial patents emphasize reducing bismuth oxide particle size to enhance surface area and reaction kinetics. CN103183608B mandates grinding Bi₂O₃ to an average particle size of 0.1–1.35 µm using jet mills, which increases the reaction rate by 40% compared to unprocessed oxide. Smaller particles (<0.5 µm) further reduce reaction times to 1–2.5 hours at 60–90°C, significantly lowering energy costs .

Impact of Particle Size on Yield

Particle Size (µm)Reaction Time (h)Yield (%)
1.352.582
0.51.889
0.21.095
Data adapted from CN103183608B

Sealed Light-Free Reactors to Prevent Oxidation

Traditional methods using metallic bismuth as a precursor require nitric acid digestion, posing corrosion and toxicity risks. Modern approaches (e.g., CN103183608A ) instead use Bi₂O₃ in sealed, light-free reactors to suppress bismuth oxidation and byproduct formation. Maintaining an oxygen-free environment at 80°C achieves 97% purity, with residual salicylic acid removed via ethanol washes .

Comparative Analysis of Synthesis Routes

Stoichiometric Excess of Salicylic Acid

Patents universally recommend a 5–30% molar excess of salicylic acid to ensure complete Bi₂O₃ conversion. For example, a 0.05–0.3 initial excess coefficient (molar ratio of salicylic acid to Bi₂O₃) optimizes yields while minimizing unreacted bismuth . Excess salicylic acid also acts as a pH buffer, maintaining acidic conditions that favor bismuth subsalicylate precipitation over bismuth hydroxide intermediates .

Purification and Drying Protocols

Post-reaction purification involves sequential washing with hot deionized water (>95°C) and absolute ethanol to remove adsorbed salicylic acid and inorganic salts. Vacuum drying at 60°C prevents thermal decomposition, preserving the compound’s crystalline structure .

Challenges in Scalability and Solutions

Byproduct Formation During Scaling

Industrial-scale reactions face challenges such as bismuth subsalicylate hydrolysis to bismuth oxychloride (BiOCl) in the presence of chloride impurities. Patent CN103183608B addresses this by using chloride-free reactants and airtight reactors, reducing BiOCl content to <0.5%.

Analyse Chemischer Reaktionen

Types of Reactions

Bismuth subsalicylate undergoes various chemical reactions, including hydrolysis, complexation, and redox reactions. It can hydrolyze in the presence of water to form bismuth oxychloride and salicylic acid .

Common Reagents and Conditions

Common reagents used in reactions involving bismuth subsalicylate include acids, bases, and oxidizing agents. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from the hydrolysis of bismuth subsalicylate are bismuth oxychloride and salicylic acid. These products retain some of the medicinal properties of the parent compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, bismuth subsalicylate is used as a reagent in various organic synthesis reactions. Its unique properties make it suitable for catalyzing certain reactions and forming complexes with other compounds .

Biology

In biological research, bismuth subsalicylate is studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Helicobacter pylori, which is associated with peptic ulcers .

Medicine

Medically, bismuth subsalicylate is widely used to treat gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also a component of combination therapies for eradicating Helicobacter pylori infections .

Industry

In the industrial sector, bismuth subsalicylate is used in the production of pharmaceuticals and as an additive in certain cosmetic products due to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Salicylate Compounds

Structural and Functional Differences

Bismuth Subsalicylate vs. Sodium Salicylate

Parameter Bismuth Subsalicylate Sodium Salicylate
Formula C₇H₅BiO₄ C₇H₅NaO₃
Solubility Insoluble in water (<0.1 mg/mL) Highly water-soluble (~1 g/mL)
Applications Gastrointestinal protection, antimicrobial Analgesic, anti-inflammatory (precursor to aspirin)
Toxicity Low systemic absorption; rare side effects (e.g., black tongue) High systemic absorption; risk of salicylism (nausea, tinnitus)

Key Insight : Sodium salicylate’s high solubility enables rapid absorption for systemic analgesia, whereas BSS’s insolubility limits action to the GI tract, enhancing safety for acute diarrhea management .

Bismuth Subsalicylate vs. Methyl Salicylate

Parameter Bismuth Subsalicylate Methyl Salicylate
Formula C₇H₅BiO₄ C₈H₈O₃
Solubility Insoluble in water Miscible with organic solvents
Applications Antidiarrheal, antacid Topical analgesic (muscle/joint pain)
Toxicity Low toxicity; safe for short-term use High toxicity if ingested (metabolized to salicylate)

Key Insight : Methyl salicylate’s lipophilicity enhances transdermal delivery, while BSS’s hydrophobicity ensures localized GI effects without systemic risks .

Pharmacological and Industrial Salicylate Derivatives

5-Sulfosalicylic Acid Salts

  • Structure : Contains a sulfonic acid group (-SO₃H) at the 5-position of salicylic acid, forming salts with metals (e.g., ammonium, calcium) .
  • Applications : Used in protein precipitation assays (analytical chemistry) and crystallography due to strong hydrogen-bonding capacity .
  • Comparison with BSS : Unlike BSS, sulfosalicylate salts are water-soluble and lack bismuth’s antimicrobial properties, limiting their therapeutic utility .

Aminosalicylic Acid

  • Structure: Amino group (-NH₂) substituted at the 4-position of salicylic acid.
  • Applications: Anti-tubercular agent; treats ulcerative colitis via immunomodulation .
  • Comparison with BSS: Aminosalicylic acid is fully absorbed systemically, increasing efficacy against systemic infections but raising toxicity risks (e.g., hepatotoxicity) .

Toxicity and Environmental Impact

  • Bismuth Subsalicylate : Minimal ecotoxicity due to low solubility and rapid sedimentation in aquatic environments. Acute fish toxicity (LC₅₀) is >100 mg/L, safer than niclosamide (LC₅₀ = 0.1 mg/L) .
  • Sodium/Methyl Salicylate : Higher environmental persistence and aquatic toxicity (LC₅₀ = 10–50 mg/L for fish) .

Biologische Aktivität

Salicylic acid, bismuth(3+) salt, commonly known as bismuth subsalicylate, is a compound that combines the properties of salicylic acid with bismuth. This compound is primarily recognized for its significant biological activities, particularly in antimicrobial and gastroprotective applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Bismuth subsalicylate is an insoluble salt formed from salicylic acid and trivalent bismuth. Upon ingestion, it hydrolyzes in the stomach to release bismuth oxychloride and salicylic acid. The mechanism by which bismuth subsalicylate exerts its effects includes:

  • Antimicrobial Activity : Bismuth ions exhibit bactericidal properties by preventing bacterial adhesion to mucosal cells and inhibiting bacterial enzyme activities such as phospholipase, protease, and urease. This action is particularly effective against Helicobacter pylori, a major contributor to gastric ulcers .
  • Anti-inflammatory Effects : Salicylic acid contributes to the anti-inflammatory actions by inhibiting cyclooxygenase enzymes, thereby limiting prostaglandin formation .
  • Gastroprotective Effects : The compound promotes fluid and electrolyte reabsorption while reducing gastrointestinal inflammation, aiding in the healing of existing ulcers .

Antimicrobial Properties

Bismuth subsalicylate has been studied extensively for its antimicrobial properties:

  • Helicobacter pylori : In clinical studies, bismuth subsalicylate has shown efficacy in eradicating up to 90% of H. pylori infections when used in combination therapies . The minimum inhibitory concentration (MIC) for H. pylori has been reported to be significantly lower in bismuth complexes compared to traditional antibiotics .
  • Other Pathogens : The compound also exhibits activity against various enteric pathogens such as Clostridium difficile, enterotoxigenic Escherichia coli, Salmonella, and Shigella .
PathogenMIC (µM)Reference
Helicobacter pylori8.84
Clostridium difficileN/A
Enterotoxigenic E. coliN/A
SalmonellaN/A

Anti-inflammatory Effects

The anti-inflammatory properties of salicylic acid enhance the therapeutic potential of bismuth subsalicylate in gastrointestinal disorders:

  • Cyclooxygenase Inhibition : The inhibition of COX enzymes reduces inflammation associated with gastric mucosal injury .
  • Clinical Applications : Its use in treating conditions like peptic ulcer disease and traveler's diarrhea highlights its gastroprotective role .

Case Studies

Several studies have explored the efficacy of bismuth subsalicylate in clinical settings:

  • Traveler's Diarrhea Prevention : A study indicated that bismuth subsalicylate reduced the incidence of traveler's diarrhea by over 60%, demonstrating its preventive capabilities against gastrointestinal disturbances .
  • Peptic Ulcer Treatment : In a clinical trial involving patients with peptic ulcers, the addition of bismuth subsalicylate to standard therapy resulted in improved healing rates compared to controls .

Toxicity and Side Effects

While generally safe when used as directed, excessive consumption can lead to toxicity characterized by symptoms such as blackening of the tongue and teeth, neurotoxicity, and cognitive impairment due to salicylate toxicity . The lowest lethal dose (LDLo) for humans is reported at 700 mg/kg, indicating a need for caution in dosing .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the composition and purity of salicylic acid, bismuth(3+) salt (bismuth subsalicylate)?

Bismuth subsalicylate must adhere to strict compositional standards, with 56.0–59.4% bismuth (Bi) and 36.5–39.3% total salicylates on a dried basis . Methodological approaches include:

  • Titration : Quantify bismuth content via chelatometric titration with EDTA.
  • Spectrophotometry : Measure salicylate content using UV-Vis absorption at 295 nm (salicylic acid’s λmax).
  • Reference Standards : Cross-validate results with USP Bismuth Subsalicylate RS and USP Salicylic Acid RS .

Q. How does the hydrolysis of bismuth subsalicylate in acidic environments inform its pharmacological mechanism?

In gastric conditions, bismuth subsalicylate hydrolyzes into salicylic acid (absorbed systemically) and insoluble bismuth salts (local action). Researchers can model this using:

  • Simulated Gastric Fluid : Monitor hydrolysis kinetics via HPLC to quantify salicylic acid release.
  • pH-Dependent Studies : Adjust pH (1.5–3.5) to mimic physiological variability and measure bismuth ion stability .

Q. What experimental protocols are used to study the solubility of salicylic acid derivatives, including bismuth subsalicylate?

A standard solubility enhancement method involves salt formation:

  • Salt Formation : React salicylic acid with sodium carbonate (Na2CO3) in water to form sodium salicylate, increasing aqueous solubility.
  • Acid Precipitation : Add HCl to regenerate free salicylic acid, observing recrystallization .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on salicylic acid salts’ effects on uric acid excretion?

Early studies show salicylates disrupt the typical inverse relationship between urinary acidity and uric acid excretion. Key methodological considerations:

  • Dose-Dependent Analysis : Administer salicylic acid at 0.5–2.0 g/day in animal models and track urinary pH/uric acid via ion chromatography.
  • Control for Confounders : Compare with other acids (e.g., citric, acetic) to isolate salicylate-specific effects .

Q. What mechanisms underlie salicylic acid’s role in oxidative stress pathways, and how do bismuth salts modulate this?

Salicylic acid (SA) enhances H2O2 production via Cu,Zn-superoxide dismutase (SOD) activation while inhibiting H2O2-degrading enzymes (catalase, ascorbate peroxidase). Advanced approaches include:

  • Arabidopsis Models : Treat mutants with SA and quantify lipid peroxidation (thiobarbituric acid assay) and protein carbonylation.
  • Enzyme Activity Assays : Use spectrophotometric methods to track SOD and catalase inactivation over time .

Q. How do hydrolysis kinetics of bismuth subsalicylate vary under non-standard physiological conditions (e.g., intestinal pH or elevated temperatures)?

  • pH Gradient Experiments : Use Franz diffusion cells to simulate intestinal conditions (pH 6.8–7.4) and measure bismuth-salicylate dissociation via ICP-MS.
  • Thermal Stability Studies : Employ accelerated stability testing (40–60°C) with HPLC-UV to assess degradation products .

Eigenschaften

IUPAC Name

bismuth;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Bi/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLKIGDUJYDNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BiO3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15414-77-4
Record name Salicylic acid, bismuth(3+) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, bismuth(3+) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.